molecular formula C11H19NO4 B14049252 (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid

(3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14049252
M. Wt: 229.27 g/mol
InChI Key: WZZGWPOKJCVJGU-YUMQZZPRSA-N
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Description

These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom, forming an ester group . This compound is often used in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid typically involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group. This method is advantageous for the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc in solid-phase peptide synthesis (SPPS) is the need for treatment with hazardous hydrogen fluoride (HF), which requires special equipment .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods. The use of tert-butyloxycarbonyl-protected amino acids in ionic liquids has been explored to expand the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This method allows for the efficient production of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be involved in radical-polar crossover reactions, which are facilitated by visible light and involve the addition of radicals to alkenes .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA) for the removal of the Boc protecting group and sodium borohydride for reduction reactions . The conditions for these reactions often involve specific temperatures and solvents to ensure high yields and purity of the products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reduction of the compound using sodium borohydride in methanol at -40°C can yield high-purity products .

Mechanism of Action

The mechanism of action of (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butyloxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence of amino acids . The compound’s molecular targets and pathways are primarily related to its interactions with other reagents and catalysts used in the synthesis process.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid include other tert-butyloxycarbonyl-protected amino acids and carboxylic acid esters. Examples include methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate and tert-butyl-p-benzoquinone .

Uniqueness: The uniqueness of this compound lies in its specific chiral configuration and its effectiveness as a protecting group in peptide synthesis. Its ability to form high-purity products under specific reaction conditions makes it a valuable compound in organic synthesis .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

(3S,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1

InChI Key

WZZGWPOKJCVJGU-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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